methyl]-5-chloro-8-quinolinol](/img/structure/B4163339.png)
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol
Overview
Description
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as AQ-RA 741, has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. This may explain its potential applications in cancer research and neurology.
Biochemical and Physiological Effects:
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741. One area of interest is its potential use in combination with other drugs or therapies to enhance its effects. Another area of interest is its potential applications in other scientific fields, such as immunology and cardiovascular research. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and infectious diseases. In cancer research, 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been found to inhibit the growth of certain cancer cells, making it a potential candidate for chemotherapy. In neurology, 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 7-[[4-(allyloxy)phenyl](2-pyridinylamino)methyl]-5-chloro-8-quinolinol 741 has been found to have antimicrobial properties, making it a potential treatment for infections caused by bacteria and viruses.
properties
IUPAC Name |
5-chloro-7-[(4-prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-14-30-17-10-8-16(9-11-17)22(28-21-7-3-4-12-26-21)19-15-20(25)18-6-5-13-27-23(18)24(19)29/h2-13,15,22,29H,1,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZNPWDYHDXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




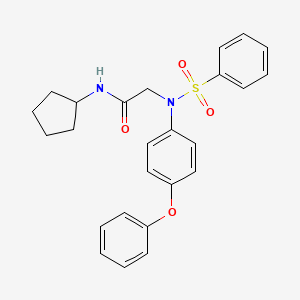
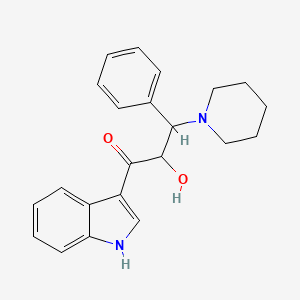
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163282.png)
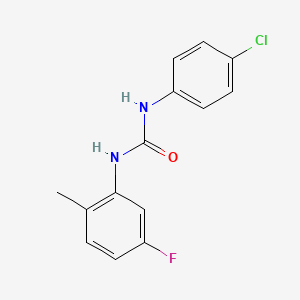
![2-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4163288.png)
![5-bromo-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163302.png)
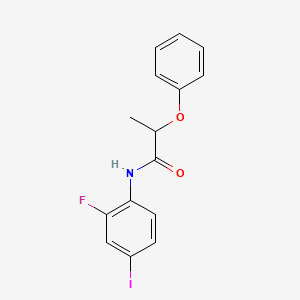
![isopropyl 4-chloro-3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4163316.png)
![3,3'-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163324.png)
![2-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4163333.png)
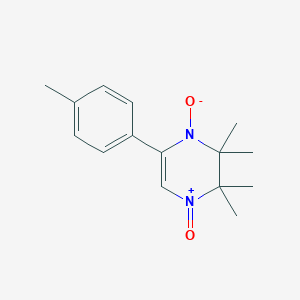
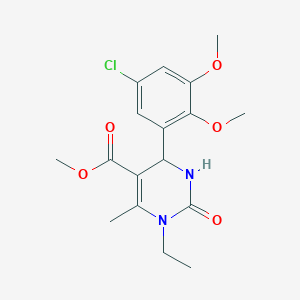
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163363.png)